molecular formula C26H22N4O3 B12379354 AChE/BChE-IN-19

AChE/BChE-IN-19

Cat. No.: B12379354
M. Wt: 438.5 g/mol
InChI Key: KEOOXIGLSOTSCF-OGLMXYFKSA-N
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Description

AChE/BChE-IN-19 is a compound known for its inhibitory effects on acetylcholinesterase and butyrylcholinesterase enzymes. These enzymes play crucial roles in the breakdown of acetylcholine, a neurotransmitter involved in various physiological functions, including muscle activation and cognitive processes. Inhibition of these enzymes is a therapeutic strategy for managing neurodegenerative disorders such as Alzheimer’s disease and Parkinson’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AChE/BChE-IN-19 typically involves the use of nicotinohydrazide derivatives. The synthetic route includes the condensation of nicotinohydrazide with appropriate aldehydes under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid or base to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

AChE/BChE-IN-19 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

AChE/BChE-IN-19 has a wide range of scientific research applications, including:

Mechanism of Action

AChE/BChE-IN-19 exerts its effects by binding to the active sites of acetylcholinesterase and butyrylcholinesterase enzymes. This binding inhibits the enzymes’ activity, preventing the breakdown of acetylcholine. The increased levels of acetylcholine enhance cholinergic neurotransmission, which is beneficial in conditions characterized by cholinergic deficits, such as Alzheimer’s disease .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

AChE/BChE-IN-19 is unique due to its dual inhibitory action on both acetylcholinesterase and butyrylcholinesterase enzymes. This dual inhibition provides a broader therapeutic effect compared to compounds that target only one of these enzymes. Additionally, this compound has shown promising results in preclinical studies, indicating its potential as a therapeutic agent for neurodegenerative disorders .

Properties

Molecular Formula

C26H22N4O3

Molecular Weight

438.5 g/mol

IUPAC Name

[1-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]naphthalen-2-yl] 4-(dimethylamino)benzoate

InChI

InChI=1S/C26H22N4O3/c1-30(2)21-12-9-19(10-13-21)26(32)33-24-14-11-18-6-3-4-8-22(18)23(24)17-28-29-25(31)20-7-5-15-27-16-20/h3-17H,1-2H3,(H,29,31)/b28-17+

InChI Key

KEOOXIGLSOTSCF-OGLMXYFKSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)/C=N/NC(=O)C4=CN=CC=C4

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C=NNC(=O)C4=CN=CC=C4

Origin of Product

United States

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